molecular formula C10H5F2NO2 B1325404 2-(2,4-Difluorobenzoyl)oxazole CAS No. 898760-38-8

2-(2,4-Difluorobenzoyl)oxazole

Cat. No. B1325404
M. Wt: 209.15 g/mol
InChI Key: NJTACQUAWKVSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Difluorobenzoyl)oxazole” is a chemical compound with the linear formula C10H5F2NO2 . It has a molecular weight of 209.15 . The IUPAC name for this compound is (2,4-difluorophenyl)(1,3-oxazol-2-yl)methanone .


Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, has been a topic of interest in recent years . One of the most common strategies for preparing oxazole-based medicinal compounds is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Another technique involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorobenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . This structure allows the compound to form various non-covalent interactions, such as hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds .


Chemical Reactions Analysis

Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, can undergo a variety of chemical reactions . For instance, they can be synthesized from diazoketones and amides in the presence of copper(II) triflate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorobenzoyl)oxazole” include a molecular weight of 209.15 and a linear formula of C10H5F2NO2 .

Scientific Research Applications

Synthesis and Reactivity

  • Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-oxazoles using a gold-catalyzed oxidation strategy. This method highlights the use of bidentate ligands to modulate the reactivity of gold carbenes, facilitating the formation of oxazole rings, which are significant in various natural products (Luo, Ji, Li, & Zhang, 2012).
  • Ferrer Flegeau, Popkin, and Greaney (2006) explored the functionalization of oxazole 2- and 4-positions using Suzuki coupling reactions. This methodology was effective for synthesizing a novel class of 4,4-linked dioxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).

Medicinal Chemistry

  • Zhang, Zhao, and Zhou (2018) reviewed oxazole compounds, including 2-(2,4-Difluorobenzoyl)oxazole, for their diverse biological activities and potential as medicinal drugs. These compounds show promise in treating various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhang, Zhao, & Zhou, 2018).

Coordination Chemistry

  • Gómez, Muller, and Rocamora (1999) focused on the coordination chemistry of oxazoline ligands, closely related to oxazoles, emphasizing their role in asymmetric organic syntheses and transition metal catalysis (Gómez, Muller, & Rocamora, 1999).

Synthetic Methods and Applications

  • Suga, Shi, and Ibata (1998) described the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through a formal cycloaddition of oxazoles with nitrosobenzene, showcasing the versatility of oxazoles in synthetic chemistry (Suga, Shi, & Ibata, 1998).
  • Hodgetts and Kershaw (2002) developed a methodology for the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the potential of oxazole derivatives in synthetic applications (Hodgetts & Kershaw, 2002).

Future Directions

Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, have been receiving attention from researchers globally due to their potential biological activities . Future research may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTACQUAWKVSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642104
Record name (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorobenzoyl)oxazole

CAS RN

898760-38-8
Record name (2,4-Difluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.